N-(4-bromo-3-methylphenyl)thiolan-3-amine is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a thiolane ring. Its molecular formula is and it has a molecular weight of approximately 272.20 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry, particularly due to its biological activity against certain pathogens and cancer cells .
N-(4-bromo-3-methylphenyl)thiolan-3-amine can be synthesized from 4-bromo-3-methylaniline, a precursor that is readily available in chemical markets. The compound falls under the classification of amines, specifically as a thiolane derivative due to the presence of the thiolane ring in its structure. It is categorized as a heterocyclic compound due to the sulfur atom in the ring .
The synthesis of N-(4-bromo-3-methylphenyl)thiolan-3-amine generally involves the reaction of 4-bromo-3-methylaniline with thiolane derivatives. A common synthetic route includes:
During the synthesis, various reaction conditions can lead to different products, including:
N-(4-bromo-3-methylphenyl)thiolan-3-amine features a thiolane ring that contributes to its unique properties. The structural representation can be denoted using various notations:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.20456 g/mol |
| IUPAC Name | N-(4-bromo-3-methylphenyl)thiolan-3-amine |
| InChI | InChI=1S/C11H14BrNS/c1-8... |
| InChI Key | RTVNGFRCVNLCSV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)NC2CCSC2)Br |
The presence of both a bromine atom and a sulfur atom within the structure influences its reactivity and interaction with biological systems .
N-(4-bromo-3-methylphenyl)thiolan-3-amine can undergo several chemical reactions:
The reactivity of this compound is largely influenced by the electron-withdrawing nature of the bromine atom, which enhances nucleophilic attack at the sulfur atom in the thiolane ring.
The mechanism of action for N-(4-bromo-3-methylphenyl)thiolan-3-amine varies based on its application:
These interactions suggest potential therapeutic applications in treating infections or tumors by targeting specific biological pathways .
N-(4-bromo-3-methylphenyl)thiolan-3-amine exhibits several notable physical properties:
| Property | Value |
|---|---|
| Appearance | Solid (typically white to off-white) |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
The chemical properties include:
These properties make it suitable for various synthetic applications in organic chemistry .
N-(4-bromo-3-methylphenyl)thiolan-3-amine has several significant applications in scientific research:
Additionally, it finds use in developing specialty chemicals and materials within industrial applications .
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 70222-94-5
CAS No.:
CAS No.: 524-06-1